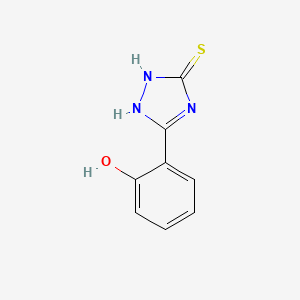

2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol

Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Modern Medicinal Chemistry

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its ability to engage in various biological interactions. nih.govtandfonline.com The unique structural features of the triazole ring, including its dipole character, capacity for hydrogen bonding, and rigidity, allow it to act as a potent pharmacophore that can bind with high affinity to biological receptors. nih.gov Consequently, the 1,2,4-triazole moiety is an integral feature in a wide array of clinically significant drugs. nih.govtandfonline.comnih.gov

The pharmacological versatility of 1,2,4-triazole derivatives is exceptionally broad. researchgate.net Extensive research has demonstrated that compounds incorporating this scaffold exhibit a wide spectrum of biological activities. nih.govtandfonline.comijaresm.com The electron-rich and aromatic nature of the triazole ring allows for stable linkages with diverse bioactive groups, making it a central element in drug design and development. researchgate.netfrontiersin.org The ongoing research into 1,2,4-triazoles continues to uncover new potential therapeutic applications, solidifying its status as a privileged scaffold in pharmaceutical sciences. nih.govfrontiersin.org

Table 1: Reported Pharmacological Activities of 1,2,4-Triazole Derivatives

| Activity Category | Examples of Reported Activities | Source Citations |

|---|---|---|

| Anti-infective | Antifungal, Antibacterial, Antiviral, Antitubercular, Antimalarial, Antiparasitic | nih.govtandfonline.comnih.govnih.govnih.gov |

| Central Nervous System | Anticonvulsant, Antidepressant, Anxiolytic, Antiepileptic, Anti-Parkinson's | nih.govtandfonline.comnih.gov |

| Anti-inflammatory | Anti-inflammatory, Analgesic | nih.govtandfonline.comtandfonline.com |

| Antineoplastic | Anticancer, Antitumor, Antiproliferative | nih.govnih.govuomustansiriyah.edu.iqnih.gov |

| Metabolic & Endocrine | Antidiabetic, Antiobesity, Growth Hormone Receptor Agonistic | nih.govtandfonline.com |

| Other | Antioxidant, Antihypertensive, Antihistaminic, Immunomodulatory | nih.govtandfonline.comchemicalbook.com |

Overview of Sulfanyl-1,2,4-Triazole Derivatives in Pharmaceutical Research

The introduction of a sulfanyl (B85325) (also referred to as mercapto or thiol) group onto the 1,2,4-triazole ring gives rise to 1,2,4-triazole-3-thiones or their tautomeric thiol forms. This substitution has been shown to be a critical strategy for enhancing the biological activities of the parent triazole nucleus. nih.govuobaghdad.edu.iq These sulfur-containing derivatives have garnered significant attention in medicinal chemistry due to their potent and diverse pharmacological profiles. nih.govrjptonline.org

Mercapto-substituted 1,2,4-triazoles are particularly noted for their roles in developing agents with antimicrobial, anticancer, and anti-inflammatory properties. nih.govrjptonline.orgrjptonline.org The presence of the sulfur atom, often in a thione (C=S) form, can significantly influence the molecule's electronic properties and binding capabilities, leading to enhanced interaction with biological targets. nih.govuobaghdad.edu.iqrdd.edu.iq Research has consistently shown that these sulfanyl derivatives can serve as valuable lead structures in the quest for new therapeutic agents. nih.govmdpi.com For instance, some derivatives have been investigated for their ability to inhibit enzymes like Metallo-β-lactamases, which are involved in bacterial resistance. rdd.edu.iq The functionalization of the sulfanyl group itself provides a convenient handle for further molecular modification, allowing chemists to fine-tune the pharmacological activity of the resulting compounds. mdpi.commdpi.com

Rationale for Dedicated Academic Research on 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol

The academic interest in this compound stems from the principle of molecular hybridization, a drug design strategy that combines two or more pharmacophores to create a new hybrid compound with potentially enhanced affinity, activity, and a modified biological profile. This specific molecule integrates three key structural motifs: the 1,2,4-triazole ring, the sulfanyl group, and a phenol (B47542) moiety.

The 1,2,4-Triazole-3-thiol Core: As established, this core structure is a well-documented pharmacophore associated with a multitude of biological activities, including antimicrobial and anticancer effects. nih.govrjptonline.orgmdpi.com

The Phenolic Group: The phenol (a hydroxyl group attached to a benzene (B151609) ring) is another privileged structure in medicinal chemistry. Phenolic compounds are known to exhibit significant antioxidant, anticancer, and antimicrobial properties. The hydroxyl group can act as a hydrogen bond donor and acceptor, which is crucial for binding to enzyme active sites.

Synergistic Potential: The combination of these fragments into a single molecule is hypothesized to produce a synergistic or additive effect. The presence of electron-donating groups like the phenolic hydroxyl (-OH) has been noted to enhance the antitumor and antimicrobial activity of triazole-thione derivatives. researchgate.net Research into structurally similar compounds, such as other phenol-triazole hybrids, supports this rationale, with studies often aiming to evaluate their potential as anticancer or antimicrobial agents. pharmj.org.uanih.govcentralasianstudies.org

Therefore, dedicated research on this compound is driven by the goal of developing novel therapeutic agents by exploring the combined biological potential of its constituent pharmacophores.

Structural Characteristics of this compound

The structure of this compound is characterized by a phenol ring substituted at the 2-position with a 5-sulfanyl-4H-1,2,4-triazol-3-yl ring. The molecule possesses several key features:

Heterocyclic Core: A central 1,2,4-triazole ring.

Functional Groups: It contains a phenolic hydroxyl (-OH) group, which is acidic, and a sulfanyl (-SH) group.

Tautomerism: The sulfanyl-triazole moiety can exist in tautomeric equilibrium between the thiol form (containing a C-SH group) and the thione form (containing a C=S group and an N-H bond within the ring). This is a common feature of mercapto-substituted nitrogen heterocycles. nih.gov The thione tautomer is often the more stable form.

Intramolecular Interactions: The ortho-positioning of the triazole ring relative to the phenolic hydroxyl group allows for the potential of intramolecular hydrogen bonding, which can influence the compound's conformation and physicochemical properties.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇N₃OS |

| Molecular Weight | 193.23 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NN=C(S)N2)O |

| InChI Key | LJRQKYVYRMLXSW-UHFFFAOYSA-N |

Propriétés

IUPAC Name |

5-(2-hydroxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c12-6-4-2-1-3-5(6)7-9-8(13)11-10-7/h1-4,12H,(H2,9,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAJTTYNVNCKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=S)NN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30425181 | |

| Record name | 6-(5-Sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37536-29-1 | |

| Record name | 6-(5-Sulfanylidene-1,2,4-triazolidin-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of 2 5 Sulfanyl 4h 1,2,4 Triazol 3 Yl Phenol

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol exhibits characteristic absorption bands that confirm the presence of its key structural features. The spectrum is marked by a broad O-H stretching vibration from the phenolic hydroxyl group, typically observed in the range of 3200-3400 cm⁻¹. The N-H stretching vibration of the triazole ring is also expected in this region. A significant, though weaker, band corresponding to the S-H stretching of the sulfanyl (B85325) group is anticipated around 2550 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The presence of the C=N bond in the triazole ring is confirmed by a sharp absorption band in the 1600-1620 cm⁻¹ region, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range.

Table 1: Characteristic FT-IR Absorption Bands for this compound and Related Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3400 (broad) |

| Triazole N-H | Stretching | 3100-3300 |

| Sulfanyl S-H | Stretching | 2530-2550 |

| Aromatic C-H | Stretching | 3000-3100 |

| Triazole C=N | Stretching | 1600-1620 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O | Stretching | 1200-1300 |

| C-S | Stretching | 600-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons. The proton of the sulfanyl (S-H) group is anticipated to appear as a broad singlet in the downfield region, around δ 13.5-14.2 ppm, due to the tautomeric equilibrium between the thiol and thione forms. mdpi.com The phenolic hydroxyl (O-H) proton is also expected to be a singlet, typically in the range of δ 9.5-10.5 ppm. The protons of the phenol (B47542) ring will appear as a complex multiplet in the aromatic region, between δ 6.8 and 8.0 ppm. The N-H proton of the triazole ring is also expected to be a broad singlet, likely in the downfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide insights into the carbon skeleton. The carbon atom of the C=S group in the thione tautomer is expected to be significantly deshielded, appearing at approximately δ 165-170 ppm. mdpi.com The carbon atoms of the triazole ring (C3 and C5) are expected to resonate in the range of δ 145-155 ppm. The carbons of the phenolic ring will show signals in the aromatic region, from δ 115 to 160 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between the protons on the phenol ring, while an HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further elucidate the connectivity within the molecule by showing correlations between protons and carbons that are two or three bonds away.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenolic OH | 9.5 - 10.5 (s, 1H) | - |

| Aromatic CH | 6.8 - 8.0 (m, 4H) | 115 - 160 |

| Triazole NH | broad singlet | - |

| Sulfanyl SH | 13.5 - 14.2 (s, 1H) | - |

| Triazole C3 | - | ~150 |

| Triazole C5 | - | ~168 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and investigating the fragmentation pathways of a compound. For this compound, with a molecular formula of C₈H₇N₃OS, the expected molecular weight is approximately 193.22 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for similar 1,2,4-triazole (B32235) derivatives involve the loss of small, stable molecules. For the title compound, fragmentation could occur through the cleavage of the C-S bond, leading to the loss of the sulfanyl group. Another possible fragmentation pathway is the cleavage of the bond between the phenol and triazole rings.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 193 | [C₈H₇N₃OS]⁺ (Molecular Ion) |

| 160 | [M - SH]⁺ |

| 100 | [C₅H₄N₃S]⁺ (Triazole-thiol fragment) |

| 93 | [C₆H₅O]⁺ (Phenol fragment) |

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves as a confirmation of its empirical formula and a measure of its purity. The molecular formula for this compound is C₈H₇N₃OS. The purity of the synthesized compound is assessed by comparing the experimentally determined weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) with the theoretically calculated values. A close agreement between the found and calculated values indicates a high degree of purity. mdpi.com

Table 4: Elemental Analysis Data for C₈H₇N₃OS

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 49.73 | Data not available |

| Hydrogen (H) | 3.65 | Data not available |

| Nitrogen (N) | 21.75 | Data not available |

| Oxygen (O) | 8.28 | Data not available |

| Sulfur (S) | 16.59 | Data not available |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available, analysis of related 1,2,4-triazole derivatives provides insight into the expected solid-state structure. nih.govnih.gov

Table 5: Anticipated Crystallographic Parameters for this compound based on Analogous Structures

| Parameter | Expected Value |

| Crystal System | Monoclinic / Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Z (Molecules per unit cell) | 4 or 8 |

| Hydrogen Bonding | O-H···N, N-H···S, S-H···N |

Biological Activities and Mechanisms of Action in Vitro Studies

Antimicrobial Activity Investigations (In Vitro)

The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore, forming the core of numerous antimicrobial agents. nih.govekb.eg Its derivatives, particularly those containing a thiol group, have been extensively investigated for their ability to inhibit the growth of pathogenic microbes.

Derivatives of 1,2,4-triazole have shown marked antibacterial activity against a variety of pathogens. Research on compounds structurally related to 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, such as other 1,2,4-triazole-3-thiol/thione derivatives, confirms their efficacy against both Gram-positive and Gram-negative bacteria. For example, a series of 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives demonstrated significant activity against several Gram-positive bacteria, including Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values reported to be as low as 3.91 µg/mL. nih.gov

The introduction of different substituents onto the triazole or phenyl rings can modulate the antibacterial spectrum and potency. researchgate.net Studies on 1,2,3-triazole-thiazole hybrids also showed promising antibacterial action, with activity values ranging from 2.8 to 15.7 µM. nih.gov Furthermore, compounds synthesized from triazole precursors, such as 2,5-bis(triazol-4-yl)-1,3,4-oxadiazoles, have displayed moderate inhibitory effects on bacteria like Staphylococcus aureus, Listeria monocytogenes, and Escherichia coli. cardiff.ac.uk

Table 1: In Vitro Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Micrococcus luteus ATCC 10240 | 3.91-31.25 µg/mL | nih.gov |

| 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Bacillus subtilis ATCC 6633 | 15.63-62.5 µg/mL | nih.gov |

| 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Staphylococcus aureus ATCC 25923 | 15.63-125 µg/mL | nih.gov |

| 1,2,3-Triazole-thiazole hybrids | Various bacterial strains | 2.8-15.7 µM | nih.gov |

| 2,5-bis(Triazol-4-yl)-1,3,4-oxadiazoles | Staphylococcus aureus, Listeria monocytogenes, Escherichia coli | Moderate Activity | cardiff.ac.uk |

The 1,2,4-triazole ring is a cornerstone of modern antifungal therapy, integral to the structure of widely used drugs such as fluconazole (B54011) and itraconazole. nih.govekb.eg This underscores the profound potential of this heterocycle in the design of new antifungal agents. The primary mechanism for many azole antifungals is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.com This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component for maintaining the integrity and fluidity of the fungal cell membrane. mdpi.com By disrupting ergosterol synthesis, these compounds compromise the fungal cell membrane, ultimately leading to cell death. mdpi.com

Numerous studies have confirmed the broad-spectrum antifungal activity of 1,2,4-triazole derivatives. nih.gov Specifically, 4,5-disubstituted-4H-1,2,4-triazole-3-thiols are known for their significant antifungal properties. mdpi.com Research has demonstrated the efficacy of various triazole derivatives against key fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. ekb.egnih.gov For instance, certain triazole derivatives have exhibited excellent in vitro activity against C. albicans and C. neoformans, with MIC values as low as 0.0625 μg/mL. nih.gov Hybrid molecules that incorporate the 1,2,4-triazole ring have also shown potent activity against Candida species, with some analogues reporting MIC values of 0.39 μg/mL against C. albicans. ekb.eg

Table 2: In Vitro Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Class | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Triazole derivatives with phenylethynyl pyrazole (B372694) moiety | Candida albicans | 0.0625 µg/mL | nih.gov |

| Triazole derivatives with phenylethynyl pyrazole moiety | Cryptococcus neoformans | 0.0625 µg/mL | nih.gov |

| Triazole derivatives with phenylethynyl pyrazole moiety | Aspergillus fumigatus | 4.0 µg/mL | nih.gov |

| 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida albicans | 0.39 µg/mL | ekb.eg |

| 1,2,3-Triazole-thiazole hybrids | Various Candida strains | 5.9-14.2 µM | nih.gov |

Antioxidant Activity Studies (In Vitro)

The combination of a phenolic group and a triazole-thiol structure suggests a strong potential for antioxidant activity. Phenolic compounds are renowned for their ability to scavenge free radicals and inhibit oxidative processes, thereby protecting biological systems from oxidative damage. nih.govscienceopen.com

Phenolic antioxidants typically operate through two main pathways: hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govnih.gov These mechanisms are commonly evaluated using in vitro methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.govnih.gov

In this compound, both the phenolic hydroxyl (O-H) and the sulfanyl (B85325) (S-H) groups are capable of donating a hydrogen atom to neutralize free radicals. scienceopen.com Numerous studies on phenol-substituted 1,2,4-triazole-3-thiol derivatives have confirmed their potent radical scavenging abilities. nih.govresearchgate.netresearchgate.net In one such study, a derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated a half-maximal inhibitory concentration (IC50) of 5.84 µg/ml in the DPPH assay, an activity level comparable to the standard antioxidant, ascorbic acid. researchgate.netresearchgate.net Other research found that 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) had an IC50 value of 1.3 × 10⁻³ M for DPPH scavenging. nih.gov The antioxidant capacity is often enhanced by the presence of electron-donating groups on the molecule. nih.gov

Table 3: DPPH Radical Scavenging Activity of Selected Triazole Derivatives

| Compound/Class | Activity | Standard | Reference |

|---|---|---|---|

| 4-amino-5-(4-bromobenzylideneamino)-3-(4-bromophenyl)-1H-1,2,4-triazole-5(4H)-thione derivative | IC50: 5.84 µg/ml | Ascorbic Acid | researchgate.net, researchgate.net |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | IC50: 1.3 × 10⁻³ M | N/A | nih.gov |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivative | 73.5% scavenging at 10 µM | Trolox (77.6%) | mdpi.com |

Beyond direct interaction with free radicals, triazole derivatives may also modulate cellular oxidative stress pathways. Oxidative stress results from an overproduction of reactive oxygen species (ROS) that overwhelms the cell's antioxidant defenses. mdpi.com The effect of triazole compounds on cellular oxidative stress can be complex. For instance, an investigation into certain 2-(4H- nih.govnih.govresearchgate.nettriazol-3-yl-sulfanyl)-acetamide derivatives showed an increase in malondialdehyde (MDA) levels in yeast cells, which is an indicator of lipid peroxidation and cellular damage. dergipark.org.tr In contrast, other studies on related heterocyclic compounds, such as 1,3,4-oxadiazoles, point towards a protective function against oxidative stress. researchgate.net The specific impact on oxidative stress is highly dependent on the compound's precise structure and the biological context of the study.

Anti-inflammatory Activity Evaluations (In Vitro)

The 1,2,4-triazole scaffold is a feature of many compounds with notable anti-inflammatory activity. researchgate.netresearchgate.net Inflammation is closely linked to oxidative stress and involves the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netmdpi.com The anti-inflammatory action of some triazole derivatives has been attributed to their ability to suppress key signaling pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways, which regulate the production of inflammatory mediators. mdpi.com

In vitro evaluations have confirmed the anti-inflammatory potential of this class of compounds. For example, a series of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(substituted phenyl)ethanones were synthesized and found to possess anti-inflammatory properties. researchgate.net While many studies focus on in vivo results, the foundational mechanism often involves the inhibition of inflammatory pathways at the cellular level, such as reducing the production of pro-inflammatory cytokines, which can be measured in vitro. mdpi.com

Antiproliferative and Anticancer Research (In Vitro)

While direct studies on this compound are not found, research on structurally related 1,2,4-triazole derivatives provides context for the potential, yet unconfirmed, activities of this specific compound.

Cell Line Specificity and Potency

There is no specific information available in the reviewed literature regarding the cell line specificity or potency (such as IC50 values) of this compound against any cancer cell lines. Studies on other 1,2,4-triazole derivatives have shown activity against various cell lines, including those from breast, lung, colon, and pancreatic cancers, but these findings cannot be directly extrapolated to the subject compound. nih.govtubitak.gov.trnih.govnih.gov

Apoptogenic Growth Inhibition

No studies were identified that specifically investigate the ability of this compound to induce apoptosis (programmed cell death) in cancer cells. The mechanisms of apoptogenic growth inhibition, such as the activation of caspases or regulation of Bcl-2 family proteins, have been explored for other triazole compounds, which can induce apoptosis through mitochondrial pathways. nih.gov However, this specific mechanism has not been documented for this compound.

Enzyme Inhibition Studies (In Vitro)

The inhibitory effects of this compound on various enzymes have not been specifically reported.

Tyrosinase Inhibition Mechanisms

There is no available data on the tyrosinase inhibitory activity or the mechanism of inhibition for this compound. Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target in cosmetics and for treating hyperpigmentation disorders. nih.gov While some 1,2,4-triazole hybrids have been synthesized and shown to be potent tyrosinase inhibitors, often exhibiting greater efficacy than the standard kojic acid, no such data exists for the specific compound . nih.govnih.gov The inhibitory mechanism for related compounds often involves the nitrogen atoms of the triazole ring coordinating with the copper ions in the enzyme's active site. nih.gov

Sulfotransferase (SULT) Inhibition

No research detailing the inhibition of sulfotransferase (SULT) enzymes by this compound could be located. SULTs are crucial phase II drug-metabolizing enzymes involved in the detoxification and metabolism of a wide array of substrates, and their inhibition can have significant physiological consequences.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Specific studies on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by this compound are absent from the current scientific literature. These enzymes are primary targets in the management of Alzheimer's disease. nih.govnih.gov Numerous 1,2,4-triazole derivatives have been developed and tested as cholinesterase inhibitors, with some showing potent dual-inhibitory activity. nih.govnih.govbohrium.com However, without direct experimental evidence, the potential of this compound in this area remains unknown.

α-Glucosidase Inhibition

In the context of managing type 2 diabetes, α-glucosidase inhibitors are therapeutic agents that delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. nih.govmdpi.com The 1,2,4-triazole nucleus is a feature in various compounds synthesized and evaluated for their α-glucosidase inhibitory potential. researchgate.net However, specific in vitro studies to determine the α-glucosidase inhibitory activity of this compound have not been reported in the reviewed scientific literature. Consequently, no quantitative data, such as IC50 values, are available for this compound.

Lipoxygenase (LOX) Inhibition

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Inhibition of the 5-lipoxygenase (5-LOX) pathway is a strategy for managing inflammatory conditions. While various heterocyclic compounds, including some triazole derivatives, have been investigated as potential LOX inhibitors, there is no specific data from in vitro studies on the lipoxygenase inhibitory effects of this compound.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies associated with certain bacterial infections. The 1,2,4-triazole structure is a known pharmacophore in the design of urease inhibitors. nih.gov Nevertheless, a review of existing research reveals no in vitro studies specifically assessing the urease inhibition potential of this compound.

Antiviral Activity Assessments (In Vitro)

The 1,2,4-triazole moiety is a core component of several known antiviral agents, such as ribavirin. nih.govznaturforsch.com This has spurred research into a wide array of triazole derivatives for their potential to combat various viral infections. nih.gov However, there are no specific in vitro antiviral activity assessments for this compound reported in the available literature against any viral strains.

Antitubercular Activity Investigations (In Vitro)

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. nih.govfrontiersin.org The triazole scaffold has been incorporated into many compounds screened for antimycobacterial properties. zsmu.edu.ua Despite this, dedicated in vitro studies to evaluate the antitubercular activity of this compound against M. tuberculosis or other mycobacterial strains have not been documented.

Neuroprotective Potentials (In Vitro Models)

Neuroprotective agents are sought for the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov Research in this area has explored various heterocyclic compounds for their ability to protect neurons from damage. Some 1,2,4-triazole derivatives have been studied for their potential actoprotective or neuroprotective effects in in vitro models. nih.govzsmu.edu.ua However, there is no available research that specifically investigates the neuroprotective potential of this compound in any in vitro models.

Other Investigated Biological Activities (In Vitro)

Beyond specific enzyme inhibition or antimicrobial effects, the compound this compound has been the subject of in vitro studies to determine its other potential biological properties. A notable area of investigation has been its capacity as an antioxidant agent.

Research has demonstrated that this compound exhibits significant antioxidant potential. scispace.com A study systematically evaluating 1,2,4-triazole derivatives highlighted this particular molecule for its notable activity in various antioxidant assays. scispace.com The presence of both a phenol (B47542) group and a mercapto-triazole moiety is thought to contribute to its electron-rich nature, which is crucial for antioxidant action. scispace.com

The antioxidant capacity of this compound was quantified using several standard methods:

ABTS Radical Scavenging: In the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) cation radical scavenging assay, the compound showed good activity with an IC50 value of 4.59 ± 4.19 µg/mL. scispace.com The IC50 value represents the concentration of the compound required to scavenge 50% of the ABTS radicals.

DPPH Radical Scavenging: The compound also demonstrated effective scavenging of the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical, with a reported IC50 value of 7.12 ± 2.32 µg/mL. scispace.com

These findings underscore the compound's ability to act as a potent free radical scavenger in vitro, a mechanism central to antioxidant activity. scispace.com The study suggests that phenol-substituted 1,2,4-triazole compounds are promising candidates for further development as antioxidant agents. scispace.com

Interactive Data Table: In Vitro Antioxidant Activity of this compound

| Assay Type | Result | Unit |

| Total Antioxidant Activity | 232.12 ± 6.89 | mmol/ml |

| ABTS Cation Radical Scavenging | 4.59 ± 4.19 | IC50 (µg/mL) |

| DPPH Radical Scavenging | 7.12 ± 2.32 | IC50 (µg/mL) |

| Data sourced from Cetin and Geçibesler, 2015. scispace.com |

Structure Activity Relationship Sar Studies of 2 5 Sulfanyl 4h 1,2,4 Triazol 3 Yl Phenol Derivatives

Impact of Substituent Modifications on Biological Activities

The biological profile of 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol derivatives can be significantly altered by the introduction of various substituents on both the triazole and phenol (B47542) rings. The nature of these substituents, whether electron-donating or electron-withdrawing, their size, and their position, all play a critical role in the compound's interaction with biological targets.

Substitutions on the Triazole Ring:

Modifications at the N-4 position of the 1,2,4-triazole (B32235) ring have been a common strategy to enhance the biological activity of triazole derivatives. The introduction of different aryl or alkyl groups can influence the compound's lipophilicity, steric profile, and electronic properties, which in turn affects its pharmacokinetic and pharmacodynamic characteristics. For instance, in a series of 4,5-disubstituted-1,2,4-triazole-3-thiols, the nature of the substituent at the N-4 position was found to be a key determinant of their antimicrobial and antitumor activities scirp.orgresearchgate.net.

Substitutions on the Phenol Ring:

The following table summarizes the general impact of substituent modifications on the biological activities of 1,2,4-triazole derivatives, which can be extrapolated to the this compound scaffold.

| Substituent Type | Position | General Effect on Biological Activity | Reference |

| Electron-withdrawing groups (e.g., -Cl, -Br, -CF3) | Phenyl ring | Often enhances anticancer and antibacterial activity. | nih.govresearchgate.net |

| Electron-donating groups (e.g., -CH3, -OCH3) | Phenyl ring | Can modulate activity, with effects varying depending on the specific biological target. | |

| Aromatic/Aliphatic groups | N-4 of triazole ring | Influences lipophilicity and steric interactions, significantly impacting antimicrobial and antitumor efficacy. | scirp.orgresearchgate.net |

Phenolic Moiety Influence on Activity Profiles

The phenolic hydroxyl group is a key structural feature of the this compound core, and its presence is anticipated to have a profound influence on the biological activity profile of the derivatives. Phenolic compounds are known to exhibit a wide range of biological effects, including antioxidant and anticancer properties.

The hydroxyl group can act as a hydrogen bond donor and acceptor, which can be crucial for the interaction of the molecule with biological targets such as enzymes and receptors. The acidity of the phenolic proton can also play a role in the mechanism of action. The position of the hydroxyl group on the phenyl ring is also critical. In the case of the title compound, the ortho-position of the hydroxyl group relative to the triazole ring may facilitate intramolecular hydrogen bonding, which can affect the molecule's conformation and its binding to target sites.

Studies on other classes of compounds have highlighted the importance of the phenolic -OH group for antifungal activity, where it contributes to the disruption of the cell membrane integrity uobaghdad.edu.iq. In the context of this compound derivatives, the phenolic moiety is expected to contribute to the antioxidant properties of the molecule, as the hydroxyl group can donate a hydrogen atom to scavenge free radicals zsmu.edu.ua. The introduction of a 2-hydroxybenzylidene radical into a 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol molecule resulted in a high antiradical effect zsmu.edu.ua.

Role of the Sulfanyl (B85325) Group in Pharmacophore Design

The sulfanyl (-SH) group at the 5-position of the 1,2,4-triazole ring is a critical component of the pharmacophore of these derivatives. This group exists in a tautomeric equilibrium with the thione form (-C=S), and the predominant form can depend on the solvent and the electronic nature of the substituents nih.govresearchgate.netsemanticscholar.org. Both the thiol and thione forms can participate in interactions with biological targets.

The sulfur atom is a soft nucleophile and can form coordination bonds with metal ions present in the active sites of metalloenzymes, which are important targets for many drugs. For instance, 1,2,4-triazole-3-thione derivatives have been shown to inhibit metallo-β-lactamases through the interaction of the triazole thiolate with zinc ions in the active site mdpi.com.

Furthermore, the sulfanyl group can be a site for derivatization, allowing for the synthesis of a wide range of S-substituted derivatives with diverse biological activities. Alkylation, arylation, and acylation of the sulfanyl group can lead to compounds with improved potency and selectivity. For example, S-alkylation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols has been a successful strategy for the development of new antimicrobial agents mdpi.comzsmu.edu.ua. Studies on S-substituted derivatives of 1,2,4-triazol-3-thiol have shown that variation of substituents on the sulfur atom can modulate antimicrobial and antifungal activities uran.ua.

The thione-thiol tautomerism has been shown to be crucial for the biological activity of some 1,2,4-triazole derivatives. For instance, it has been reported that the thione form increases the viability of nematodes, while the thiol form decreases it and exhibits antifungal activity researchgate.net.

Conformational Flexibility and Receptor Binding Affinity

The three-dimensional structure and conformational flexibility of this compound derivatives are key determinants of their receptor binding affinity and, consequently, their biological activity. The molecule possesses several rotatable bonds, including the bond connecting the phenyl ring to the triazole ring and the C-S bond of the sulfanyl group.

Intramolecular hydrogen bonding between the phenolic hydroxyl group and a nitrogen atom of the triazole ring can also play a significant role in stabilizing a particular conformation, which may be the bioactive conformation. This conformational lock can enhance the binding affinity of the molecule for its target.

Theoretical studies on the thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives have shown that the thione form is generally the most stable tautomer in the gas phase nih.gov. The conformational properties of these molecules, influenced by substituents, can affect their relative stabilities and energy barriers for tautomerization, which in turn can impact their biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be valuable tools for predicting the activity of new, unsynthesized derivatives and for guiding the design of more potent compounds.

For 1,2,4-triazole derivatives, several QSAR studies have been conducted to elucidate the structural requirements for various biological activities, particularly antifungal activity. These models typically use a range of molecular descriptors, including topological, physicochemical, and electronic parameters, to quantify the structural features of the molecules.

A QSAR analysis of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, analogues of fluconazole (B54011), revealed that topological and physicochemical parameters have significant correlations with their antifungal activity against Candida albicans nih.gov. Another 3D-QSAR study on menthol-derived 1,2,4-triazole-thioether compounds established a reasonable model for predicting their antifungal activity against Physalospora piricola nih.govsemanticscholar.org.

While a specific QSAR model for this compound derivatives is not available in the literature, the general findings from QSAR studies on other 1,2,4-triazole series can provide valuable insights. These studies often highlight the importance of descriptors related to lipophilicity (logP), molecular shape, and electronic properties in determining antifungal activity. Such models can predict the activity of new compounds and explain the importance of different regions in the molecules in a quantitative manner nih.gov.

The following table presents a hypothetical set of descriptors that would be relevant for a QSAR study of this compound derivatives based on general principles of QSAR and studies on related compounds.

| Descriptor Class | Specific Descriptors | Potential Impact on Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Influence electrostatic interactions with the target receptor. |

| Steric | Molecular volume, Surface area, Molar refractivity | Define the size and shape requirements for binding to the active site. |

| Hydrophobic | LogP, Hydrophobic surface area | Affect membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Wiener index | Describe the branching and connectivity of the molecular structure. |

Computational Chemistry and Molecular Modeling in the Study of 2 5 Sulfanyl 4h 1,2,4 Triazol 3 Yl Phenol

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how small molecules like 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol and its analogs might interact with biological targets such as proteins and enzymes.

Molecular docking simulations are instrumental in predicting the binding modes and estimating the binding affinities of 1,2,4-triazole (B32235) derivatives with various biological macromolecules. These predictions are crucial for understanding their potential therapeutic effects. For instance, docking studies on novel 1,2,4-triazole derivatives have been performed to evaluate their interaction with targets like focal adhesion kinase (FAK), a protein implicated in cancer, providing a detailed view of the drug-receptor interactions. researchgate.net

In studies of related N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides, molecular docking revealed significant binding affinities for the enzyme 15-lipoxygenase (15-LOX). The calculations showed lower binding free energies for the derivatives compared to standard inhibitors, indicating strong potential inhibitory activity. nih.gov Similarly, docking analyses of 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles, synthesized from a precursor that would form the 2-(hydroxyphenyl) moiety, demonstrated high binding energies against various microbial proteins, supporting their observed antibacterial and antifungal activities. ijper.org

The binding affinity, often expressed as a binding energy score (kcal/mol), quantifies the strength of the interaction. Lower energy scores typically suggest more stable and favorable binding.

| Compound Derivative Class | Target Protein | Binding Affinity / Energy (kcal/mol) | Reference |

|---|---|---|---|

| N-substituted piperdine-1-carboxamides | 15-Lipoxygenase (15-LOX) | -9.20 to -9.80 | nih.gov |

| 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives | Aromatase (AROM) | -9.1 to -10.0 | nih.gov |

| 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives | Estrogen Receptor α (ERα) | -9.6 to -10.6 | nih.gov |

| 5-alkylthio-3-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazole | S. aureus MurB enzyme (1AJ0) | -8.79 | ijper.org |

A key outcome of molecular docking is the identification of specific interactions between the ligand and the amino acid residues within the active site of a target enzyme. This information is vital for structure-activity relationship (SAR) studies and for designing more specific inhibitors.

For example, in silico studies on a series of mercapto-phenyl-1,2,4-triazole derivatives designed as tyrosinase inhibitors revealed that the most potent compound acted as a competitive inhibitor, suggesting it binds effectively at the enzyme's active site. nih.gov Docking of 1,2,4-triazole-based anticancer agents has shown detailed binding patterns with cyclin-dependent kinase 2 (CDK2), a key protein in cell cycle regulation. acs.org These studies often highlight the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking with specific residues such as valine, histidine, and phenylalanine in stabilizing the ligand-protein complex. chemscene.com

The interactions identified through docking can explain the experimental activity of the compounds. For instance, the potent activity of certain 1,2,4-triazole derivatives was explained by their ability to form hydrogen bonds and hydrophobic interactions with key residues in the active site of the target protein, mimicking the binding of the native substrate. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly useful for analyzing the relationship between a molecule's electronic properties and its chemical reactivity.

DFT calculations are employed to determine various electronic properties and reactivity descriptors for 1,2,4-triazole derivatives. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. mdpi.com

Other calculated parameters, known as global reactivity descriptors, include electronegativity (χ), global hardness (η), and softness (δ). These descriptors help in predicting the reactive sites for nucleophilic and electrophilic attacks. acs.org For analogous triazole derivatives, studies have shown that higher molecular softness correlates with enhanced biological activity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated using DFT results. These maps visualize the charge distribution across the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. mdpi.com

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.75 | Relates to electron-donating ability |

| LUMO Energy | -2.25 | Relates to electron-accepting ability |

| Energy Gap (ΔE) | 4.50 | Indicates chemical reactivity and stability |

| Electronic Chemical Potential (μ) | -4.50 | Indicates electron escaping tendency |

Note: The values presented are illustrative based on findings for complex 1,2,4-triazole derivatives and are not specific to this compound. mdpi.com

In Silico Screening for Novel Ligands

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. The this compound scaffold can serve as a core structure (a pharmacophore) for such screening campaigns.

By starting with this core, new derivatives can be designed and virtually screened against the active site of a target protein. This approach allows for the rapid and cost-effective identification of promising lead compounds for further experimental testing. ijpsr.com For example, new series of sulfonamide-1,2,4-triazole derivatives have been designed and studied in silico to predict their activity as potential inhibitors of enzymes like carbonic anhydrase. uobaghdad.edu.iq This process helps to prioritize the synthesis of compounds with the highest predicted activity, streamlining the drug discovery process.

Non Pharmacological Applications of 1,2,4 Triazole Phenol Derivatives

Applications in Material Science

The 1,2,4-triazole (B32235) moiety is a highly effective and versatile building block, or ligand, in the field of coordination chemistry. Its multiple nitrogen atoms provide excellent coordination sites for metal ions, enabling the construction of complex supramolecular structures such as coordination polymers (CPs) and metal-organic frameworks (MOFs). tennessee.edumdpi.com These materials are of great interest due to their diverse applications in fields ranging from gas storage and separation to catalysis and nanomaterials. tennessee.edu

Derivatives of 1,2,4-triazole featuring a thiol group are particularly adept at forming stable complexes with a variety of transition metals. researchgate.net The sulfur atom of the thiol group, along with the nitrogen atoms of the triazole ring, can act as coordination points, binding to metal centers to create one-, two-, or three-dimensional networks. mdpi.comnih.gov For instance, 3-phenyl-4-allyl-5-allylsulfanyl-4H-1,2,4-triazole has been utilized as a precursor in the synthesis of Copper(I)-π,σ-coordination compounds that exhibit interesting nonlinear optical and magnetic properties. mdpi.com

The incorporation of a phenol (B47542) group into the 1,2,4-triazole-thiol structure, as in 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, introduces an additional functional site. The hydroxyl group of the phenol can participate in coordination with metal ions or form hydrogen bonds within the material's framework, influencing its final structure and properties. This functionalization can lead to the development of materials with tailored characteristics, such as enhanced thermal stability, specific porosity for gas adsorption, or unique luminescent properties. rsc.org Research into coordination polymers derived from 1,2,4-triazole amino acid linkers has already demonstrated applications in gas adsorption, phase-selective oxide synthesis, and the generation of chiral networks. mdpi.com

Table 1: Examples of 1,2,4-Triazole Derivatives in Material Science

| Compound Class | Metal Ion | Resulting Material | Potential Application |

| 1,2,4-Triazole-thiol Derivatives | Copper(I) | Coordination Compound | Nonlinear Optics, Magnetics mdpi.com |

| 1,2,4-Triazole Amino Acids | Cadmium(II), Zinc(II) | Coordination Polymers, MOFs | Gas Adsorption, Chiral Networks mdpi.com |

| Biphenyl bis-Triazole | Iron(II) | Metal-Organic Framework | Spin-Crossover Materials tennessee.edu |

Role in Agrochemical Development

The 1,2,4-triazole nucleus is a cornerstone in the development of modern agrochemicals, primarily due to its potent fungicidal properties. indexcopernicus.comnih.gov Triazole fungicides are widely used to protect a variety of crops from pathogenic fungi. indexcopernicus.com Their primary mode of action is the inhibition of the cytochrome P450 monooxygenase enzyme, which is crucial for the biosynthesis of ergosterol (B1671047) in fungi. researchgate.net Ergosterol is an essential component of fungal cell membranes, and its disruption leads to the death of the fungal cell.

Research has shown that incorporating a phenolic moiety into the triazole structure can yield compounds with significant antifungal efficacy. A study on novel phenolic acid triazole derivatives demonstrated notable inhibitory activity against several common plant pathogenic fungi. semanticscholar.org For example, at a concentration of 200 µg/mL, methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate showed inhibition rates of 76.1% and 75.4% against Fusarium moniliforme and Sphaeropsis sapinea, respectively, outperforming the commercial fungicide carbendazim in these tests. semanticscholar.org

Beyond their role as fungicides, many triazole compounds also function as plant growth regulators (PGRs). indexcopernicus.comresearchgate.netisa-arbor.com They interfere with the isoprenoid pathway in plants, specifically by inhibiting the oxidation of ent-kaurene to ent-kaurenoic acid, a key step in the biosynthesis of gibberellins. indexcopernicus.com Gibberellins are plant hormones that regulate various developmental processes, including stem elongation and germination. By suppressing gibberellin production, triazole PGRs can induce desirable traits such as reduced shoot growth, increased root development, and a more compact plant structure. isa-arbor.compomais.com This dual functionality as both a fungicide and a plant growth regulator makes triazole-phenol derivatives particularly valuable in agriculture, offering crop protection and growth management simultaneously. researchgate.netcabidigitallibrary.org

Some triazole derivatives have also been investigated for their herbicidal activity. Certain 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles have displayed moderate to good selective herbicidal effects against broadleaf weeds like Brassica campestris L. researchgate.net

Table 2: Fungicidal Activity of a Phenolic Triazole Derivative semanticscholar.org

| Pathogenic Fungi | Inhibitory Rate at 200 µg/mL (%) |

| Fusarium moniliforme | 76.1 |

| Sphaeropsis sapinea | 75.4 |

| Rhizoctonia solani AG1 | 65.2 |

| Colletotrichum gloeosporioides | 62.3 |

Corrosion Inhibition

The protection of metals from corrosion is a critical industrial concern, and organic heterocyclic compounds have proven to be effective corrosion inhibitors. 1,2,4-Triazole derivatives, especially those containing sulfur atoms like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, are excellent corrosion inhibitors for metals such as mild steel and copper in acidic and neutral environments. researchgate.net

The mechanism of inhibition relies on the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net This adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons, which can coordinate with the vacant d-orbitals of the metal atoms. The triazole ring and the thiol group in this compound are the primary centers for this interaction.

The adsorption can occur through two main mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This is a stronger interaction involving the sharing of electrons between the heteroatoms of the inhibitor and the metal surface, forming a coordinate-type bond. researchgate.net

The presence of a phenol group is expected to enhance the inhibitory effect. The oxygen atom of the hydroxyl group provides an additional site for adsorption, while the aromatic ring can increase the surface area covered by the inhibitor molecule. This leads to the formation of a more stable and dense protective film. Studies on aromatic thiols have confirmed their ability to form self-assembled monolayers on copper surfaces, significantly reducing the metal's reactivity towards oxidation. rsc.org The combination of the triazole-thiol core with a phenol ring offers a robust molecular architecture for effective corrosion inhibition.

Table 3: Inhibition Efficiency of a Triazole-Thiol Derivative on Mild Steel in 1.0 M HCl researchgate.net

| Inhibitor Concentration (M) | Inhibition Efficiency (%) |

| 1 x 10⁻⁶ | 70 |

| 2 x 10⁻⁶ | 75 |

| 4 x 10⁻⁶ | 82 |

| 8 x 10⁻⁶ | 90 |

Q & A

Q. What are the established synthetic routes for 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, and what key intermediates are involved?

The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with substituted phenols or aldehydes. For example, describes a method where 4-amino-5-(pyrazol-3-yl)-1,2,4-triazole-3-thiol intermediates are generated via refluxing thiosemicarbazides with phenacyl bromides in pyridine. Key intermediates include S-alkylated triazole-thiols and Schiff base precursors, which are further functionalized to yield the target compound. Reaction conditions (e.g., solvent choice, temperature, and time) significantly influence yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

1H/13C NMR, IR, and UV-Vis spectroscopy are standard for structural elucidation. highlights the use of NMR to confirm the presence of the phenolic -OH (δ ~10-12 ppm) and sulfanyl (-SH) groups (δ ~3-5 ppm in DMSO-d6). IR spectra show characteristic peaks for N-H (3200–3400 cm⁻¹) and C=S (1150–1250 cm⁻¹). Mass spectrometry (LC-MS or HRMS) is critical for verifying molecular ion peaks and fragmentation patterns .

Q. How can researchers evaluate the biological activity of this compound in antimicrobial assays?

The cup plate method (agar diffusion) and minimum inhibitory concentration (MIC) assays are commonly used. reports testing against S. aureus and E. coli by measuring inhibition zones. For antifungal activity (e.g., A. niger), spore germination assays or microdilution methods are employed. Positive controls like ampicillin and fluconazole are recommended to validate results .

Q. What computational tools are used to predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties such as HOMO-LUMO gaps and molecular electrostatic potentials. used DFT to predict enhanced softness and reactivity, correlating with experimental biological activity. Software like Gaussian or ORCA is standard for these simulations .

Q. How is single-crystal X-ray diffraction applied to resolve structural ambiguities?

SHELXL ( ) is widely used for refinement. Crystallization in DMSO/water mixtures ( ) yields suitable crystals. Key parameters include R-factor (<0.05), bond-length accuracy (±0.002 Å), and torsion angle analysis to confirm triazole-phenol planar geometry .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents on the triazole ring?

highlights steric hindrance as a challenge. Using polar aprotic solvents (DMF or DMSO) at elevated temperatures (80–100°C) improves solubility. Microwave-assisted synthesis reduces reaction time and side products. Protecting the sulfanyl group with trityl or acetyl moieties during alkylation steps minimizes oxidation .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Re-evaluate DFT parameters (e.g., solvent effects via PCM models) and validate docking poses with molecular dynamics simulations. found discrepancies in charge distribution, which were resolved by incorporating explicit water molecules in calculations. Experimental validation via isothermal titration calorimetry (ITC) can confirm binding affinities .

Q. How can crystallographic data be integrated with spectroscopic results to study tautomerism?

The triazole-thiol/phenol system exhibits keto-enol and thione-thiol tautomerism. X-ray diffraction ( ) confirms dominant tautomers, while variable-temperature NMR tracks dynamic equilibria. For example, low-temperature NMR in CDCl3 stabilizes the thione form, whereas DMSO-d6 favors the thiol tautomer .

Q. What mechanistic insights explain the compound’s antioxidant activity?

Electron paramagnetic resonance (EPR) assays using DPPH• or ABTS•+ radicals quantify radical scavenging. suggests the sulfanyl group donates hydrogen atoms, while the phenolic -OH stabilizes radicals via resonance. Comparative studies with methylated derivatives (blocking -OH) isolate contributions from specific functional groups .

Q. How do structural modifications (e.g., halogenation) affect the compound’s pharmacokinetic properties?

Introducing electron-withdrawing groups (e.g., Cl or F) enhances metabolic stability but may reduce solubility. ADME predictions (SwissADME or pkCSM) estimate logP, bioavailability, and CYP450 interactions. used molecular docking to correlate lipophilicity (clogP) with membrane permeability in bacterial targets .

Methodological Challenges

Q. How can researchers address poor solubility in biological assays?

Nanoparticle encapsulation (e.g., chitosan nanoparticles, ) or co-solvents (DMSO/PEG-400) enhance aqueous solubility. For in vivo studies, pro-drug strategies (e.g., esterification of the phenol group) improve bioavailability. Dynamic light scattering (DLS) monitors nanoparticle stability .

Q. What protocols mitigate sulfanyl group oxidation during storage?

Store under inert gas (N2 or Ar) at −20°C in amber vials. Add antioxidants (0.1% BHT) or chelating agents (EDTA) to buffer solutions. Periodic TLC or HPLC-MS analysis monitors degradation. recommends using reducing agents (DTT) in biological assays to maintain thiol integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.